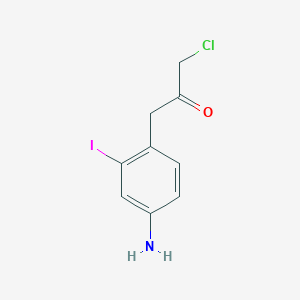
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is an organic compound with a molecular formula of C9H9ClINO This compound is characterized by the presence of an amino group, an iodine atom, and a chlorine atom attached to a phenyl ring and a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one typically involves the halogenation of a precursor compound followed by amination. One common method involves the reaction of 4-amino-2-iodophenyl ketone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom into the propanone backbone .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include substituted phenyl ketones, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the iodine and chlorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one
- 2-[(4-Amino-2-iodophenyl)amino]-4-methyl-1-pentanol
- 2-[(4-Amino-2-iodophenyl)(butyl)amino]ethanol
Uniqueness
1-(4-Amino-2-iodophenyl)-3-chloropropan-2-one is unique due to the presence of both iodine and chlorine atoms, which confer distinct reactivity and interaction profiles compared to similar compounds. This dual halogenation can enhance its utility in specific chemical reactions and biological applications .
Propriétés
Formule moléculaire |
C9H9ClINO |
|---|---|
Poids moléculaire |
309.53 g/mol |
Nom IUPAC |
1-(4-amino-2-iodophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClINO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2 |
Clé InChI |
MGGMBKUUJDDCRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)I)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



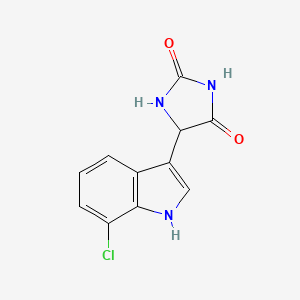
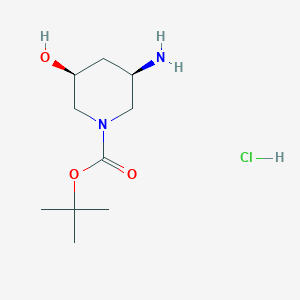
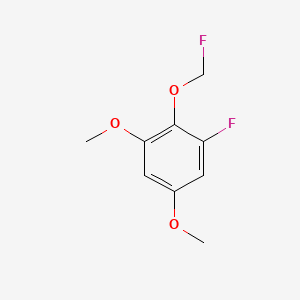

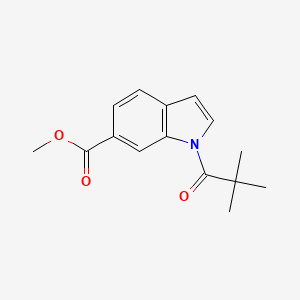
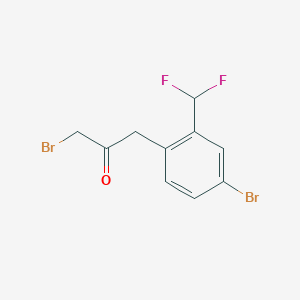






![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
